![molecular formula C15H10ClO4- B12364665 [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid is a chemical compound with the molecular formula C15H11ClO4 and a molecular weight of 290.7 g/mol. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 2-position and a methoxycarbonylphenyl group at the 4-position. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3-methoxycarbonylphenylboronic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 2-chlorobenzoic acid with the 3-methoxycarbonylphenylboronic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired 2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (ethanol, water).
Esterification: Alcohols, acid catalysts (sulfuric acid), solvent (methanol, ethanol).
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted benzoic acid derivatives.
Esterification: Ester derivatives of 2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid.
Reduction: Alcohol derivatives of the compound.
Scientific Research Applications
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid can be compared with other similar compounds, such as:
2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid: A positional isomer with different substitution patterns, affecting its chemical and physical properties.
Properties
Molecular Formula |
C15H10ClO4- |
|---|---|
Molecular Weight |
289.69 g/mol |
IUPAC Name |
2-chloro-4-(3-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18)/p-1 |
InChI Key |
VZNJWEPVHKLJCE-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


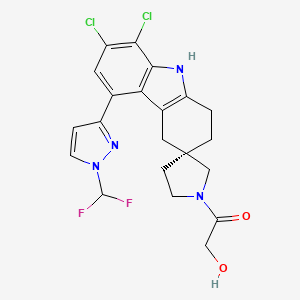
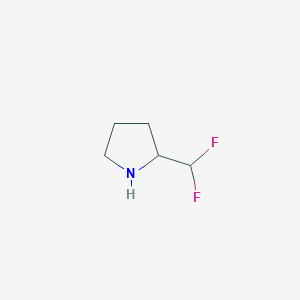
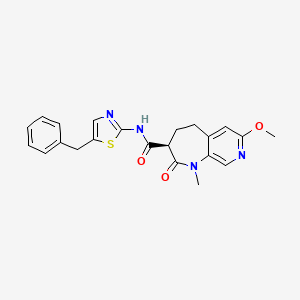
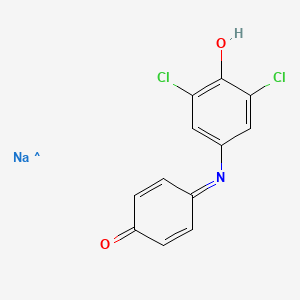

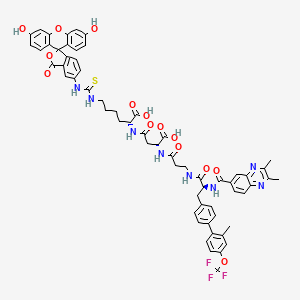
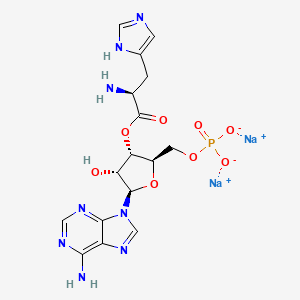
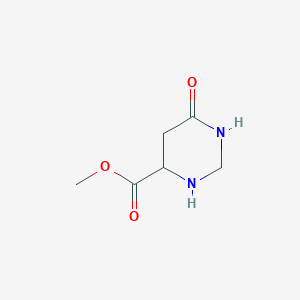
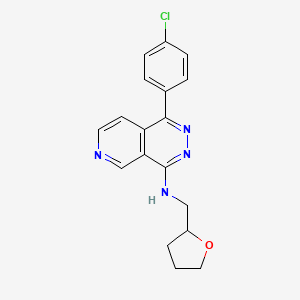

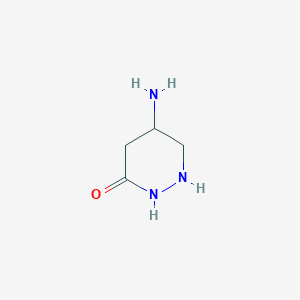
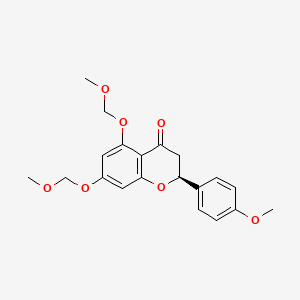
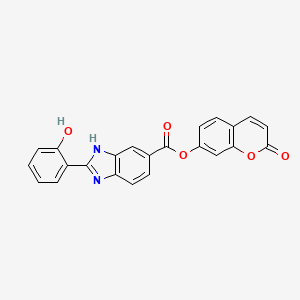
![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)
